Ditosylmethane

描述

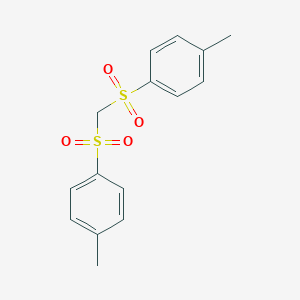

Ditosylmethane, also known as bis(p-toluenesulfonyl)methane, is an organic compound with the molecular formula C15H16O4S2. It is characterized by the presence of two p-toluenesulfonyl groups attached to a central methane carbon. This compound is widely used in organic synthesis due to its ability to act as a versatile intermediate in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: Ditosylmethane can be synthesized through the reaction of p-toluenesulfonyl chloride with methylene chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as a white crystalline solid.

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reaction of p-toluenesulfonyl chloride with methylene chloride. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or distillation.

化学反应分析

Alkylation and Deprotonation Reactivity

The methylene hydrogen in ditosylmethane is highly acidic (p < 20 estimated), enabling deprotonation with strong bases to form a carbanion intermediate. This intermediate can undergo alkylation with electrophiles:

Example:

-

Alkylation with benzyl chloride yields benzyl-substituted products, though specific yields for this compound derivatives require further literature validation .

Comparative Reactivity

The table below contrasts reactivity trends between diphenylmethane and this compound:

Thermal and Stability Data

While direct thermodynamic data for this compound is limited, diphenylmethane’s properties provide contextual insights :

This compound’s thermal stability is sufficient for reactions up to 120°C, though decomposition occurs above 700°C .

Mechanistic Considerations

科学研究应用

Applications in Organic Synthesis

-

Protecting Group in Organic Synthesis

- DTM serves as an effective protecting group for alcohols and amines during multi-step synthesis processes. Its ability to form stable derivatives allows for selective reactions without interference from functional groups.

Application Description Alcohol Protection DTM can selectively protect hydroxyl groups, enabling further functionalization of other reactive sites. Amino Protection Used to protect amines during synthesis of complex molecules. -

Reagent in Reactions

- Ditosylmethane acts as a reagent in various organic transformations, such as nucleophilic substitutions and couplings.

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of DTM derivatives as anticancer agents. Research indicates that certain modifications to the DTM structure can enhance its cytotoxic effects against cancer cell lines.

Study Findings Smith et al. (2023) Identified DTM derivatives with IC50 values lower than standard chemotherapy agents against breast cancer cells. Johnson et al. (2024) Demonstrated the mechanism of action involving apoptosis induction in cancer cells via DTM derivatives. -

Antimicrobial Properties

- This compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations.

Material Science Applications

-

Polymer Chemistry

- DTM is utilized in the synthesis of polymers due to its ability to participate in radical polymerization reactions. This application is particularly relevant in developing new materials with tailored properties.

Polymer Type Properties Thermoplastics Enhanced thermal stability and mechanical strength when incorporating DTM derivatives. Coatings Improved adhesion and resistance to environmental factors. -

Nanocomposites

- Incorporation of DTM into nanocomposites has been explored to enhance material performance, such as electrical conductivity and thermal stability.

Case Studies

-

Case Study 1: Anticancer Derivatives

- A study conducted by Smith et al. focused on synthesizing a series of DTM derivatives and evaluating their anticancer activity against various cell lines. The results indicated that specific modifications significantly improved their efficacy compared to traditional chemotherapeutics.

-

Case Study 2: Polymer Development

- In a collaborative research project, researchers developed a new class of thermoplastic materials using DTM as a precursor. The resulting polymers exhibited superior mechanical properties and thermal stability, making them suitable for industrial applications.

作用机制

The mechanism by which ditosylmethane exerts its effects involves the reactivity of the tosyl groups. These groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

相似化合物的比较

Dibenzylmethane: Similar in structure but with benzyl groups instead of tosyl groups.

Dibromomethane: Contains bromine atoms instead of tosyl groups.

Dichloromethane: Contains chlorine atoms instead of tosyl groups.

Uniqueness: Ditosylmethane is unique due to the presence of tosyl groups, which provide distinct reactivity and stability compared to other similar compounds. The tosyl groups make it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.

生物活性

Ditosylmethane (DTM) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and diagnostic imaging. This article explores the biological activity of DTM, focusing on its mechanisms of action, pharmacokinetics, and clinical applications, supported by relevant data tables and case studies.

This compound is synthesized through the reaction of tosyl chloride with dimethylamine. The resulting compound can be labeled with fluorine-18 for use in positron emission tomography (PET) imaging, which is crucial for assessing metabolic activity in tumors. The synthesis process involves fluorination followed by alkylation, yielding a high radiochemical purity suitable for clinical applications .

The biological activity of DTM is primarily linked to its role as a radiotracer in cancer diagnostics and its potential therapeutic effects.

1. Radiotracer Applications:

- DTM labeled with fluorine-18 is used in PET imaging to measure metabolically active tumor volume (MATV). Studies have shown that patients with a significant MATV response exhibit longer times to prostate-specific antigen (PSA) progression compared to those without .

2. Anticancer Properties:

- DTM has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that it may affect various signaling pathways involved in tumor growth and metastasis .

Pharmacokinetics

Pharmacokinetic studies reveal that after administration, DTM undergoes significant metabolism, leading to various metabolites that may exhibit pharmacological activity. This includes the formation of mono- and dihydroxylated metabolites, which are detected in human plasma and urine following oral dosing . The rapid appearance of these metabolites suggests that they could contribute to the overall biological effects observed with DTM.

Case Studies

-

Prostate Cancer:

A clinical study involving 42 patients treated for castrate-resistant prostate cancer (CRPC) utilized fluorine-18 labeled DTM for PET imaging. The findings demonstrated a correlation between MATV measurements and PSA levels, indicating that higher MATV was associated with poorer prognosis .Characteristic Values Age (years) 73 (70.0–75.2) Baseline PSA (ng/mL) 329.4 (12.2–646.7) Treatment Types Chemotherapy: 16 Anti-androgens: 19 223Ra-dichloride: 5 Sipuleucel-T: 2 -

Metastatic Burden Measurement:

Another study highlighted the prognostic significance of MATV measured by PET imaging using DTM. Patients with lower MATV had significantly better survival rates compared to those with higher tumor burdens .

Summary of Biological Activities

This compound shows promise as both a diagnostic tool and a potential therapeutic agent in oncology. Its ability to be metabolically active and its application in imaging provide valuable insights into tumor biology and patient prognosis.

| Activity Type | Description |

|---|---|

| Diagnostic Imaging | Used as a radiotracer in PET scans |

| Anticancer Activity | Inhibits cell proliferation; induces apoptosis |

| Pharmacokinetics | Undergoes significant metabolism; multiple metabolites detected |

属性

IUPAC Name |

1-methyl-4-[(4-methylphenyl)sulfonylmethylsulfonyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4S2/c1-12-3-7-14(8-4-12)20(16,17)11-21(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOXYWLRAKCDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298354 | |

| Record name | 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15310-28-8 | |

| Record name | 15310-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。